2,2-Dimethylpropane;4-methoxyphenol

Carry‑through antioxidant Frying stability Synthetic phenolic antioxidant retention

The entry '2,2-Dimethylpropane;4-methoxyphenol' (CAS 25013-16-5) is a non‑standard synonym for butylated hydroxyanisole (BHA). BHA is a synthetic, fat‑soluble phenolic antioxidant composed of a mixture of 2‑tert‑butyl‑4‑methoxyphenol and 3‑tert‑butyl‑4‑methoxyphenol, with a nominal molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g mol⁻¹.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
Cat. No. B7983745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropane;4-methoxyphenol
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C.COC1=CC=C(C=C1)O
InChIInChI=1S/C7H8O2.C5H12/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5,8H,1H3;1-4H3
InChIKeyWYEIRNDSZQKIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylated Hydroxyanisole (2,2-Dimethylpropane;4-methoxyphenol) – Substance Identity and Baseline Profile for Procurement Decisions


The entry '2,2-Dimethylpropane;4-methoxyphenol' (CAS 25013-16-5) is a non‑standard synonym for butylated hydroxyanisole (BHA) [1]. BHA is a synthetic, fat‑soluble phenolic antioxidant composed of a mixture of 2‑tert‑butyl‑4‑methoxyphenol and 3‑tert‑butyl‑4‑methoxyphenol, with a nominal molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g mol⁻¹ [1]. It is widely authorised as a food additive (E320) and is also employed in cosmetics, pharmaceuticals, and industrial materials to retard oxidative rancidity. The non‑standard name reflects a 1:1 representation of 4‑methoxyphenol and 2,2‑dimethylpropane (neopentane); however, the commercial product is the established BHA mixture, not a neopentane adduct. Procurement of this substance under the name '2,2‑Dimethylpropane;4‑methoxyphenol' therefore delivers standard‑grade BHA, and its technical differentiation must be evaluated against the same comparator set: BHT, TBHQ, and propyl gallate.

Why In‑Class Substitution of 2,2‑Dimethylpropane;4‑methoxyphenol (BHA) Can Compromise Product Performance


Although BHA, BHT, TBHQ, and propyl gallate are all hindered‑phenol antioxidants intended to quench lipid peroxyl radicals, their physicochemical properties diverge sufficiently to preclude simple interchange [1]. BHA exhibits a demonstrably different carry‑through profile from BHT and PG under repeated thermal cycles, a distinct radical‑scavenging potency, and a unique synergism fingerprint with other antioxidants [2]. Substituting BHA with BHT or TBHQ without reformulation can alter the residual antioxidant concentration in the finished product, shift the oxidative‑stability ranking, and modify the regulatory exposure margin because the acceptable daily intakes (ADIs) differ among these compounds [3]. The quantitative evidence below documents precisely where BHA departs from its closest structural and functional analogs, providing the data required for evidence‑based selection.

Quantitative Differentiation Evidence for 2,2‑Dimethylpropane;4‑methoxyphenol (BHA) Against BHT, TBHQ, and Propyl Gallate


Superior Antioxidant Retention Through Repeated Frying Cycles Versus BHT and Propyl Gallate

In a head‑to‑head study where soybean oil was spiked with 200 ppm of BHA, BHT, or propyl gallate (PG) and subjected to six consecutive heating‑cooling cycles (30 min at 150 °C, then 23.5 h at room temperature), BHA retained 60.5 % of its initial concentration after two cycles, compared with 55.7 % for BHT and 40.5 % for PG. After six cycles, BHA retention was 5.7 %, versus 3.0 % for BHT and 1.8 % for PG [1]. This demonstrates that BHA provides superior carry‑through to the later stages of a multi‑cycle frying process.

Carry‑through antioxidant Frying stability Synthetic phenolic antioxidant retention

Higher DPPH Radical Scavenging Potency Compared with BHT

When assayed by the DPPH radical‑scavenging method, BHA exhibited an IC₅₀ of 0.0070 ± 0.0003 mg mL⁻¹, whereas BHT gave an IC₅₀ of 0.0091 ± 0.0003 mg mL⁻¹ [1]. The lower IC₅₀ indicates that BHA is approximately 1.3‑fold more potent than BHT at quenching DPPH radicals under these conditions.

DPPH assay Free‑radical scavenging Antioxidant IC50

Oxidative Stability Ranking in Biodiesel: BHA Outperforms BHT

In a Rancimat‑based kinetic study of biodiesel oxidation (100‑150 °C), the length of the induction period ranked antioxidants in the order TBHQ > pyrogallol > propyl gallate > BHA > BHT [1]. Although BHA is less effective than TBHQ or propyl gallate in this matrix, it provides a significantly longer induction period than BHT, the other commonly used monophenolic antioxidant. Quantitatively, the activation energy for BHA consumption was 80.08 kJ mol⁻¹ versus 91.74 kJ mol⁻¹ for BHT, indicating that BHA is consumed faster at elevated temperature, which is consistent with its lower thermal persistence relative to BHT under these conditions.

Biodiesel oxidation stability Rancimat induction period Phenolic antioxidant ranking

Synergistic Carry‑Through Enhancement When Combined with BHT or Propyl Gallate

A comparative study of commercially used phenolic antioxidants in edible animal fats found that BHA synergizes with propyl gallate to produce the best all‑around antioxidant performance, while a mixture of BHA and BHT yielded the best carry‑through stability in lard, particularly at elevated temperatures [1]. The synergistic effect means that blends containing BHA can achieve oxidative protection that exceeds the sum of the individual contributions of the components.

Antioxidant synergism Carry‑through stability Lard oxidation

Regulatory ADI Margin: Broader Permitted Intake Range Compared with BHT

The EFSA established an acceptable daily intake (ADI) of 1.0 mg kg⁻¹ bw day⁻¹ for BHA, while JECFA previously set an ADI of 0.5 mg kg⁻¹ bw day⁻¹ [1]. In contrast, the ADI for BHT is 0.3 mg kg⁻¹ bw day⁻¹ [2]. This means that, on a weight‑for‑weight basis, BHA can be incorporated at levels approximately 1.7‑ to 3.3‑fold higher than BHT before approaching the regulatory intake limit, providing greater formulation flexibility in jurisdictions that follow these guidelines.

Acceptable Daily Intake Food additive regulation Toxicological threshold

Equilibrium Vapor Pressure at Frying Temperature: Comparable Volatility to BHT

The equilibrium partial pressure of BHA and BHT above their dilute oil solutions was measured in the frying temperature range (170‑220 °C). Both compounds obeyed Henry’s law, with average activity coefficients of 0.042 for BHA and 0.039 for BHT [1]. The small difference indicates that BHA is slightly more volatile than BHT under frying conditions, which contributes to its faster consumption rate at high temperature but also facilitates its steam‑distillation‑assisted removal in applications where post‑process antioxidant elimination is desired.

Antioxidant volatility Henry coefficient Frying temperature

Evidence‑Based Application Scenarios for 2,2‑Dimethylpropane;4‑methoxyphenol (BHA)


Industrial Frying Operations Requiring Multi‑Cycle Antioxidant Carry‑Through

In continuous or batch frying of potato chips, instant noodles, or coated snacks, the superior retention of BHA after repeated heating cycles (60.5 % after 2 cycles vs. 55.7 % for BHT) ensures that a larger fraction of the initial antioxidant dose remains active in the oil and the finished product [Section 3, Evidence 1]. This reduces the need for antioxidant replenishment and maintains oxidative stability through the entire production shift.

Bakery Products Where Post‑Baking Shelf‑Life Extension Is Critical

BHA exhibits a well‑documented carry‑through effect that protects fats in biscuits, cookies, and cakes even after the thermal stress of baking [Section 3, Evidence 1]. When combined with BHT, the synergistic carry‑through stability is maximized, making BHA the logical choice for baked goods with high fat content and long ambient shelf‑life requirements [Section 3, Evidence 4].

Biodiesel Stabilization Where a Cost‑Effective Alternative to TBHQ Is Needed

For biodiesel producers who find TBHQ cost‑prohibitive or subject to supply constraints, BHA offers an intermediate oxidative stability that is clearly superior to BHT (Rancimat induction‑period ranking TBHQ > PG > BHA > BHT) with lower activation energy for consumption that can be managed through higher initial dosing [Section 3, Evidence 3]. The higher ADI of BHA also reduces occupational and environmental exposure concerns relative to BHT.

Food Formulations Operating Near the BHT ADI Margin

Where high‑fat food formulations require antioxidant levels that approach the 0.3 mg kg⁻¹ bw day⁻¹ ADI of BHT, switching to BHA more than doubles the regulatory headroom (ADI 1.0 mg kg⁻¹ bw day⁻¹, EFSA), allowing manufacturers to maintain oxidative stability without compromising compliance [Section 3, Evidence 5].

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